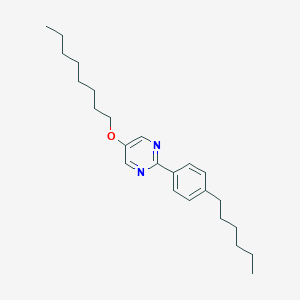
2-(4-Hexylphenyl)-5-octoxypyrimidine
Description
Chemical Name: 2-(4-Hexyloxyphenyl)-5-octylpyrimidine CAS Number: 57202-48-9 Molecular Formula: C₂₄H₃₆N₂O Molar Mass: 368.56 g/mol Structure: The compound consists of a pyrimidine ring substituted at position 2 with a 4-hexyloxyphenyl group and at position 5 with an octyl chain.
Properties
CAS No. |
121640-67-3 |
|---|---|
Molecular Formula |
C24H36N2O |
Molecular Weight |
368.6 g/mol |
IUPAC Name |
2-(4-hexylphenyl)-5-octoxypyrimidine |
InChI |
InChI=1S/C24H36N2O/c1-3-5-7-9-10-12-18-27-23-19-25-24(26-20-23)22-16-14-21(15-17-22)13-11-8-6-4-2/h14-17,19-20H,3-13,18H2,1-2H3 |
InChI Key |
JHVRCWNOXXETEY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCC |
Canonical SMILES |
CCCCCCCCOC1=CN=C(N=C1)C2=CC=C(C=C2)CCCCCC |
Synonyms |
2-(4-Hexylphenyl)-5-(octyloxy)-pyrimidine |
Origin of Product |
United States |
Preparation Methods
The synthesis of SB-616234A involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the following steps :
Formation of the Indole Intermediate: The indole intermediate is synthesized through a series of reactions starting from commercially available starting materials.
Formation of the Piperazine Intermediate: The piperazine intermediate is synthesized through a series of reactions starting from commercially available starting materials.
Coupling of Intermediates: The indole and piperazine intermediates are coupled together under specific reaction conditions to form the final product, SB-616234A.
Chemical Reactions Analysis
SB-616234A undergoes various types of chemical reactions, including:
Oxidation: SB-616234A can undergo oxidation reactions under specific conditions, leading to the formation of oxidized products.
Reduction: SB-616234A can undergo reduction reactions under specific conditions, leading to the formation of reduced products.
Substitution: SB-616234A can undergo substitution reactions with various reagents, leading to the formation of substituted products.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
SB-616234A has a wide range of scientific research applications, including but not limited to:
Mechanism of Action
SB-616234A exerts its effects by selectively antagonizing the 5-hydroxytryptamine 1B receptor . This receptor is involved in the regulation of various physiological processes, including mood, anxiety, and depression. By blocking the activity of this receptor, SB-616234A can produce anxiolytic and antidepressant effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl/Oxy-Substituted Pyrimidines
Compound A : 2-[4-(Heptyloxy)phenyl]-5-octylpyrimidine
- CAS : 57202-22-9
- Formula : C₂₂H₃₂N₂O
- Molar Mass : 340.5 g/mol
- Key Differences : Shorter heptyloxy chain (C7) vs. hexyloxy (C6) in the target compound.
- Exact melting point data unavailable, but shorter chains often lower melting points compared to longer analogs.
Compound B : 5-Heptyl-2-(4-octyloxyphenyl)pyrimidine
- CAS : 57202-39-8
- Formula : C₂₅H₃₈N₂O
- Molar Mass : 382.58 g/mol
- Key Differences : Substituent positions reversed: heptyl at position 5 and octyloxy at position 2.
- Impact: Increased molar mass and altered steric effects. The octyloxy group (C8) may enhance solubility in non-polar solvents compared to the target compound’s hexyloxy group (C6) ().
Electron-Deficient Pyrimidines
Compound C : 5-(4-Chlorophenyl)-2-[3-(trifluoromethyl)phenoxy]pyrimidine
- CAS : 1025263-05-1
- Formula : C₁₇H₁₀ClF₃N₂O
- Molar Mass : 362.7 g/mol
- Key Differences : Incorporates electron-withdrawing groups (Cl, CF₃) instead of alkyl chains.
- Impact : Enhanced electronic polarization, making it suitable for optoelectronic applications (e.g., organic semiconductors) (). In contrast, the target compound’s alkoxy/alkyl groups are electron-donating, favoring charge transport in conjugated polymers ().
Dihydropyrimidine Derivatives
Compound D : Methyl 5-(4-acetoxyphenyl)-2-(2-bromobenzylidine)-7-methyl-3-oxo-2,3-dihydro-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate
- CAS: Not provided
- Formula : C₂₅H₂₂BrN₃O₅S
- Key Differences: Non-planar dihydropyrimidine core with a thiazolo ring and bromine substitution.
- Impact : Exhibits calcium channel modulation and antibacterial activity (), unlike the fully aromatic pyrimidine core of the target compound, which lacks such biological activity.
Compound E : 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione
Comparative Data Table
Key Findings
Alkyl Chain Length : Longer chains (e.g., octyl vs. heptyl) increase lipophilicity and solubility in organic solvents but may reduce crystallinity ().
Substituent Position : Swapping substituent positions (e.g., Compound B) alters steric effects and electronic conjugation, impacting material properties ().
Electron-Deficient Groups : Compounds like C exhibit enhanced electronic properties for optoelectronics, unlike alkyl/oxy-substituted analogs ().
Dihydro vs. Aromatic Core : Saturation in dihydropyrimidines (Compounds D, E) enables biological activity, while aromatic pyrimidines (target compound) are more suited for materials science ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


